![molecular formula C14H15ClN4O2 B6460358 4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2548992-85-2](/img/structure/B6460358.png)

4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one” is a potent dual orexin receptor antagonist . It was developed as a result of efforts to understand the origin of poor oral pharmacokinetics in a leading HTS-derived diazepane orexin receptor antagonist . This compound is currently being tested in phase III clinical trials for the treatment of primary insomnia .

Synthesis Analysis

The synthesis of this compound involved the replacement of the fluoroquinazoline ring of a leading HTS-derived diazepane orexin receptor antagonist with a chlorobenzoxazole . This modification led to the identification of a compound with a 7-methyl substitution on the diazepane core .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . Ab initio calculations were performed to investigate the more stable structures .Physical And Chemical Properties Analysis

The molecular weight of the compound is 464.9 g/mol . The compound has a topological polar surface area of 80.3 Ų . The compound has a complexity of 694 .Applications De Recherche Scientifique

Synthetic Strategies of Benzoxazoles

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Antibacterial Activity

5-Chloro-1,3-benzoxazol-2 (3 H)-one (5-Chloro Benzoxazolinone) contains an azole ring structure. Numbers of azole compounds are reported as antibacterial agents . Benzoxazolinones naturally occur in plants and play a role as defense compounds against bacteria .

Antifungal Activity

Azole compounds, including 5-Chloro Benzoxazolinone, are also reported as antifungal agents . They are used in the treatment of fungal infections .

Antioxidant Effects

Benzoxazole exhibits antioxidant effects . Some synthesized compounds of benzoxazole have shown encouraging antioxidant activities .

Anti-cancer Activity

Benzoxazole has been used in the discovery of anti-cancer drugs . It offers a broad substrate scope and functionalization, providing several biological activities .

Anti-inflammatory Effects

Benzoxazole also exhibits anti-inflammatory effects . It has been used as a starting material for different mechanistic approaches in drug discovery .

Mécanisme D'action

- The primary target of this compound is not explicitly mentioned in the available literature. However, benzoxazole derivatives, in general, exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects .

- Benzoxazole derivatives often exert their effects by modulating enzymatic activity, inhibiting specific pathways, or interfering with cellular processes .

- Benzoxazole derivatives have been reported to impact various pathways, such as inflammation, cell signaling, and metabolism .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2/c15-9-1-2-12-11(5-9)17-14(21-12)19-6-10(7-19)18-4-3-16-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOGCOHHUHQOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(5-Chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6460279.png)

![4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460282.png)

![4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460288.png)

![7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine](/img/structure/B6460297.png)

![6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6460312.png)

![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)

![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)

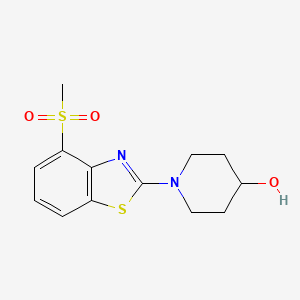

![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460318.png)

![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)

![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)